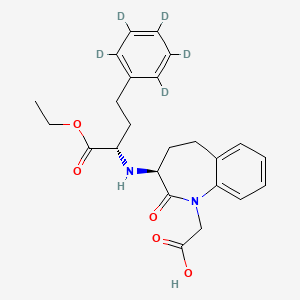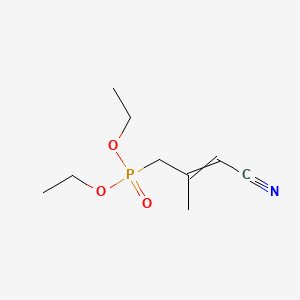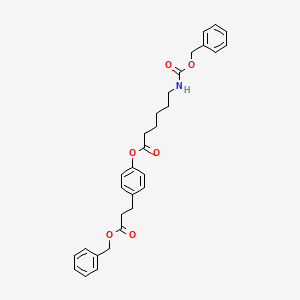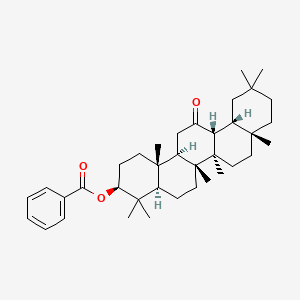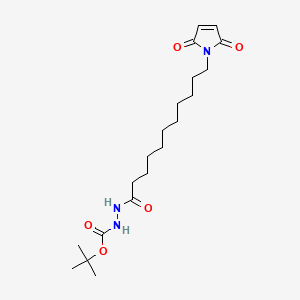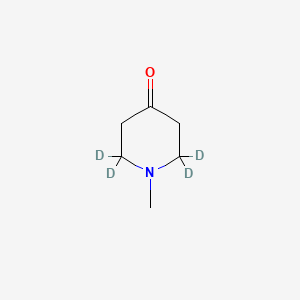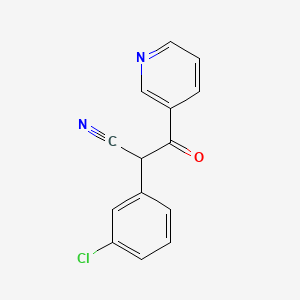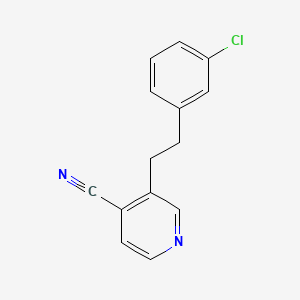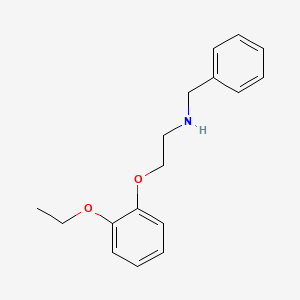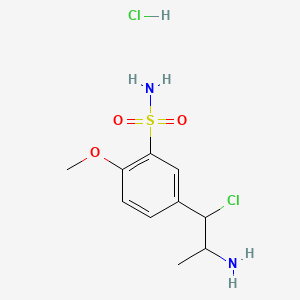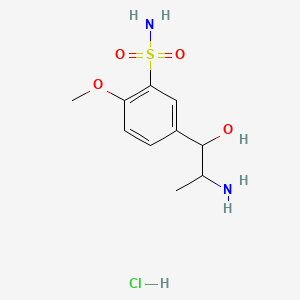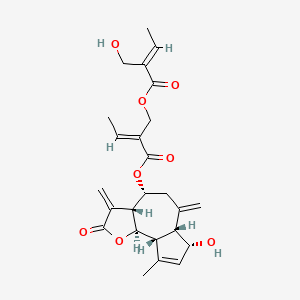![molecular formula C14H9Cl3O2 B562489 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 CAS No. 1189886-69-8](/img/structure/B562489.png)
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a labelled compound of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]. It has a molecular formula of C14H6D3Cl3O2 and a molecular weight of 318.60 . It is a yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone . The InChI is InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D .Physical And Chemical Properties Analysis
This compound is a yellow solid . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Environmental Analysis
A study developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, showcasing its relevance in environmental monitoring and pollution assessment. This compound, commercially known as Irgasan DP 300, was extracted and analyzed using chromatographic techniques, indicating its significance in environmental studies (Graovac et al., 1995).
Catalytic Processes
Research on (porphinato)manganese(III)-catalyzed reactions involving styrenes provides insights into the potential role of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in catalysis. This study explored the mechanisms for oxygenation and reduction reactions, contributing to the understanding of catalytic processes in organic chemistry (Takeuchi & Kano, 1994).
Bioremediation and Environmental Degradation
The compound's relevance in bioremediation is highlighted in a study on the microbial dehalorespiration of vicinal dichlorinated alkanes. This research provides insights into the potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in environmental cleanup and the degradation of pollutants (De Wildeman et al., 2003).
Reaction Mechanisms and Synthesis
Studies have explored the electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol, providing valuable insights into reaction mechanisms and synthesis pathways. These findings are critical for understanding the chemical behavior and potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in synthetic chemistry (Knust et al., 2010).
Pharmaceutical and Chemical Industry Applications
Research has been conducted on the selective hydrogenation of acetophenone to 1-phenylethanol using supercritical CO2, a process relevant to the pharmaceutical industry. This study highlights the potential application of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in drug manufacturing and chemical synthesis (More & Yadav, 2018).
Photochemical Transformations
Investigations into the photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solutions underscore the importance of understanding the photochemical behavior of similar compounds. This research provides insights into the environmental fate and transformation of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 under light exposure (Latch et al., 2003).
Propiedades
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-YOOLLTNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)C(=O)C)Cl)[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661865 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 | |
CAS RN |
1189886-69-8 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

